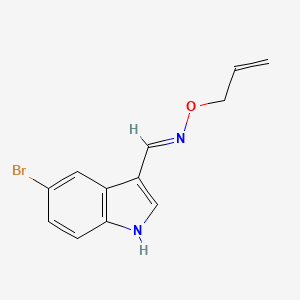

5-bromo-1H-indole-3-carbaldehyde O-allyloxime

Vue d'ensemble

Description

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, combines the indole core with a bromine atom and an O-allyloxime group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-allyloxime typically involves the following steps:

Bromination: The starting material, indole-3-carbaldehyde, undergoes bromination to introduce a bromine atom at the 5-position.

Formation of O-allyloxime: The brominated product is then reacted with hydroxylamine-O-allyl ether under basic conditions to form the O-allyloxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Halocyclization Reactions

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime undergoes diastereoselective halocyclization with bromine-containing reagents to form isoxazolidines. For example:

| Reagent | Conditions | Product | Yield | Diastereoselectivity | Citation |

|---|---|---|---|---|---|

| Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate | CHCl, RT, 1–2 h | N-Benzoylated isoxazolidine | 38–69% | High |

This reaction proceeds via electrophilic bromination of the allyl group, followed by intramolecular cyclization. The process is efficient under mild conditions and benefits from chiral ligands (e.g., (R)-bis(3,5-dimethylphenyl)(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane) to achieve enantiomeric excesses up to 95% .

Metal-Catalyzed Cyclizations

The O-allyloxime moiety participates in gold(I)-catalyzed reactions, enabling C–C bond formation. For instance:

| Catalyst System | Substrate | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| AuCl(PPh) / AgOTf | Aminoallenes (e.g., HC=C=CHN(Ts)R) | CHCl, RT, 5 h | O-Allyl oxime derivatives | 52–96% |

The gold(I) center activates the terminal C=C bond of aminoallenes, facilitating nucleophilic attack by the oxime oxygen. This method is scalable and tolerates diverse substituents on the indole ring .

Alkylation and Functionalization

The indole nitrogen can be alkylated prior to or after oxime formation. A representative protocol involves:

| Reagents | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| NaH, CHI | THF, 0°C → RT, 24 h | 1-Methyl-5-bromoindole-3-carbaldehyde O-allyloxime | 91–97% |

This reaction proceeds via deprotonation of the indole NH followed by nucleophilic substitution. The alkylated derivatives are critical for modulating electronic and steric properties in subsequent reactions .

Oxidation Reactions

While the aldehyde group is protected as an oxime, controlled oxidation can still occur under specific conditions:

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| KMnO | Acetone/HO, RT, 6.5 h | 5-Bromoindole-3-carboxylic acid | 65% |

This requires prior hydrolysis of the oxime to regenerate the aldehyde, followed by oxidation to the carboxylic acid. The reaction is selective and avoids decomposition of the bromo-substituted indole core .

Table 2: Gold-Catalyzed Reaction Optimization

| Variable | Optimal Condition |

|---|---|

| Catalyst Loading | 5 mol% AuCl(PPh) |

| Additive | 15 mol% AgOTf |

| Atmosphere | Dinitrogen |

Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime can be synthesized through the reaction of 5-bromo-1H-indole-3-carbaldehyde with allyl hydroxylamine. The compound exhibits notable chemical properties that make it suitable for various reactions, including nucleophilic substitutions and cyclization processes.

One of the primary applications of this compound is in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Nucleophilic Substitution Reactions

The compound acts as a nucleophile in substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of more complex indole derivatives, which are valuable in pharmaceutical development .

Cyclization Reactions

This compound can undergo cyclization to form heterocyclic compounds. These reactions are essential for creating compounds with biological activity, such as potential pharmaceuticals targeting specific diseases .

Medicinal Chemistry Applications

Research indicates that derivatives of 5-bromo-1H-indole-3-carbaldehyde, including its oxime form, exhibit biological activities that may be leveraged for therapeutic purposes.

Anticancer Activity

Studies have shown that indole derivatives possess anticancer properties. The incorporation of the O-allyloxime moiety enhances the biological activity of the parent compound, making it a candidate for further investigation in cancer therapy .

HSP90 Inhibition

The compound has been studied as a potential inhibitor of Heat Shock Protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation. Inhibiting this protein can lead to apoptosis in cancer cells, providing a pathway for developing novel anticancer drugs .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound in various contexts:

Study on Anticancer Properties

A study published in a peer-reviewed journal explored the synthesis of several indole derivatives, including O-allyloxime compounds, demonstrating their effectiveness against various cancer cell lines. The results indicated significant cytotoxicity, warranting further exploration into their mechanisms of action .

Development of HSP90 Inhibitors

Research focusing on HSP90 inhibitors highlighted the role of indole derivatives in modulating protein interactions within cancer cells. The study provided insights into how structural modifications, such as introducing the allyloxime group, could enhance binding affinity and specificity towards HSP90 .

Mécanisme D'action

The mechanism of action of 5-bromo-1H-indole-3-carbaldehyde O-allyloxime involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromoindole-3-carboxaldehyde: Lacks the O-allyloxime group but shares the brominated indole core.

Indole-3-carbaldehyde: Lacks both the bromine atom and the O-allyloxime group.

5-Bromo-1H-indole-3-carboxylic acid: An oxidized form of the compound.

Uniqueness

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime is unique due to the presence of both the bromine atom and the O-allyloxime group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Activité Biologique

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime is a significant compound in medicinal chemistry, derived from the indole family. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁BrN₂O, with a molar mass of approximately 279.13254 g/mol. The compound features a bromine atom at the 5-position of the indole ring and an aldehyde group at the 3-position, which reacts with allylamine to form the O-allyloxime moiety. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indole Ring : Starting from 5-bromoindole.

- Aldehyde Introduction : Conversion to the corresponding carbaldehyde.

- Oxime Formation : Reaction with allylamine to yield the final product.

This multi-step process allows for modifications that can lead to various derivatives with potential therapeutic applications.

Antimicrobial Properties

Research has shown that derivatives of indole compounds exhibit significant antimicrobial activity. For instance, studies indicate that related compounds can inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . The presence of the bromine atom in this compound may enhance its interaction with bacterial targets.

| Compound | MIC against MRSA |

|---|---|

| This compound | TBD |

| Indole-imidazole derivatives | ≤ 0.25 µg/mL |

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory activities, which can be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. While specific data on this compound is scarce, its structural relatives have demonstrated noteworthy anti-inflammatory effects in various models.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : Compounds similar to this oxime have shown inhibitory effects on enzymes like urease, which is critical for certain bacterial survival.

- Receptor Modulation : Indoles can act on various receptors, including serotonin receptors, which may contribute to their therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related indole derivatives:

- Study on Antimicrobial Activity : A comprehensive screening campaign identified several indole derivatives with potent activity against MRSA and Cryptococcus neoformans, suggesting that structural modifications can enhance efficacy .

- Urease Inhibition Study : Research demonstrated that certain oxime derivatives exhibit significant urease inhibitory activity against Helicobacter pylori, highlighting their potential in treating gastric infections .

Propriétés

IUPAC Name |

(E)-1-(5-bromo-1H-indol-3-yl)-N-prop-2-enoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-2-5-16-15-8-9-7-14-12-4-3-10(13)6-11(9)12/h2-4,6-8,14H,1,5H2/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUIVAMDACDYDM-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON=CC1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO/N=C/C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.